N-ethenyl-N-methylcarbamoyl chloride N-ethenyl-N-methylcarbamoyl chloride
Brand Name: Vulcanchem
CAS No.: 29598-69-4
VCID: VC11520406
InChI:
SMILES:
Molecular Formula: C4H6ClNO
Molecular Weight: 119.5

N-ethenyl-N-methylcarbamoyl chloride

CAS No.: 29598-69-4

Cat. No.: VC11520406

Molecular Formula: C4H6ClNO

Molecular Weight: 119.5

Purity: 95

* For research use only. Not for human or veterinary use.

N-ethenyl-N-methylcarbamoyl chloride - 29598-69-4

Specification

CAS No. 29598-69-4
Molecular Formula C4H6ClNO
Molecular Weight 119.5

Introduction

Chemical Identity and Structural Characteristics

N-Ethyl-N-methylcarbamoyl chloride, systematically named as ethylmethyl-carbamic chloride, belongs to the carbamoyl chloride family. Its molecular structure features a central carbonyl group bonded to both ethyl (C₂H₅) and methyl (CH₃) amine substituents, with a chlorine atom completing the carbamoyl functionality . The compound’s IUPAC name, N-ethyl-N-methylcarbamoyl chloride, reflects this arrangement, while alternative synonyms include Bosutinib Impurity 42 and Rivastigmine Intermediate 1 .

Synthesis and Industrial Production

The synthesis of N-ethyl-N-methylcarbamoyl chloride is achieved through controlled reaction environments to prevent hydrolysis, a common challenge due to its hygroscopic nature .

Reaction Mechanism and Optimization

A patented method involves reacting 3-[1-(dimethylamino)ethyl]phenol with ethylmethylcarbamoyl chloride in acetonitrile under heated conditions . The process emphasizes solvent selection (e.g., nitriles or chlorinated hydrocarbons) and base addition to neutralize HCl byproducts, achieving yields exceeding 85% . Temperature control at 50–60°C ensures completion within 4–6 hours, followed by extraction with ethyl acetate and vacuum distillation .

Table 1: Key Reaction Parameters

ParameterOptimal Condition
SolventAcetonitrile
Temperature50–60°C
Reaction Time4–6 hours
Yield85–90%
Purity (GC-MS)≥98%

Physical and Chemical Properties

Thermodynamic and Stability Profiles

N-Ethyl-N-methylcarbamoyl chloride is a colorless to pale yellow liquid with a boiling point of 89°C at reduced pressure (40 mmHg) . Its hygroscopicity necessitates storage under inert atmospheres at 2–8°C to prevent decomposition into corrosive hydrogen chloride and carbamic acid derivatives . Solubility data indicate sparing dissolution in chloroform and slight miscibility in ethyl acetate, while aqueous media induce rapid hydrolysis .

Table 2: Physicochemical Properties

PropertyValue
Boiling Point89°C (40 mmHg)
Density1.101 g/cm³
Refractive Index1.450–1.454
SolubilityChloroform (sparing)
Storage Conditions2–8°C, inert atmosphere
ParameterMethyl DerivativeEthyl DerivativeCarbamoyl Chloride
Linearity Range (µg/g)6–1206–1206–120
Correlation Coefficient0.9990.9980.999
LOQ (µg/g)2.02.02.0
Accuracy (% Recovery)97–10398–107102–108

Regulatory and Environmental Considerations

Regulatory frameworks, including REACH and FDA guidelines, enforce strict limits on residual carbamoyl chlorides in pharmaceuticals due to their genotoxic potential . Environmental persistence data remain limited, but hydrolysis products (e.g., CO₂, ethylmethylamine) are deemed low-risk under controlled conditions .

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